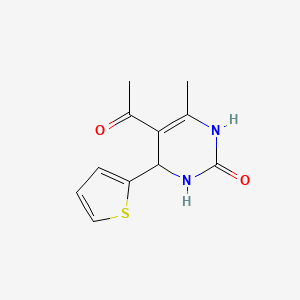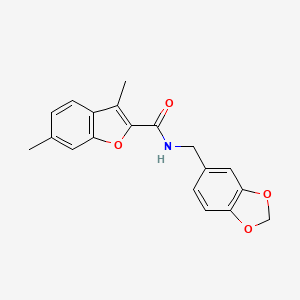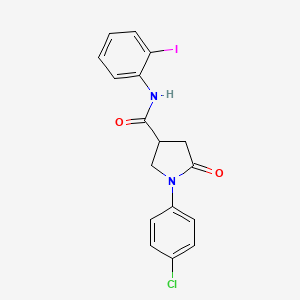
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone, also known as AMPT, is a chemical compound that has been extensively researched for its potential applications in scientific research. AMPT is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin in the brain.
作用机制
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone works by inhibiting the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin in the brain. By reducing the availability of serotonin, 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can alter various physiological and behavioral processes that are regulated by this neurotransmitter.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce levels of serotonin in the brain, which can lead to changes in mood, behavior, and cognitive function. 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has also been shown to increase levels of dopamine and norepinephrine in the brain, which can have additional effects on behavior and cognition.
实验室实验的优点和局限性
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of TPH, which makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. However, there are also limitations to its use. For example, 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the role of serotonin in social behavior, including aggression and cooperation. Another area of interest is the use of 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone as a potential treatment for psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the potential use of 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone as a biomarker for serotonin function in the brain, which could have implications for personalized medicine.
合成方法
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone.
科学研究应用
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and behavioral processes, including mood regulation, aggression, and anxiety. 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has also been used to study the effects of serotonin depletion on cognitive function and decision-making.
属性
IUPAC Name |
5-acetyl-6-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-9(7(2)14)10(13-11(15)12-6)8-4-3-5-16-8/h3-5,10H,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRIRFGDOEMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)

![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)